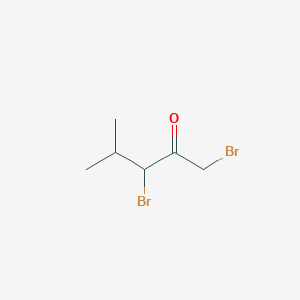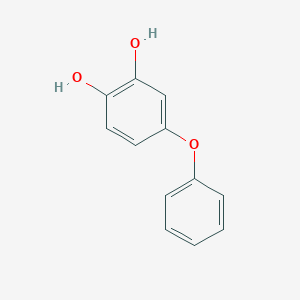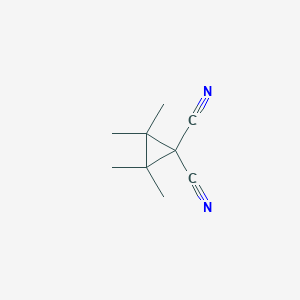
3-(对甲苯基)丙酸
描述
Synthesis Analysis
The synthesis of compounds related to 3-(p-Tolyl)propionic acid often involves multi-step chemical reactions that yield high-purity products. For example, the synthesis of 3-(Pyrrole-2′-carboxamido)propanoic acid from β-alanine methyl ester and 2-trichloroacetylpyrrole, followed by saponification and acidation, demonstrates the complexity and efficiency of synthesizing structurally similar compounds (Zeng Xiang, 2005). Similarly, the preparation of 3-(2-Pyridyldithio)propionic acid through chlorination and reaction with 3-mercaptopropionic acid showcases the diverse synthetic routes available for producing analogous compounds (V. V. Samukov, 1998).
Molecular Structure Analysis
The molecular structure of compounds analogous to 3-(p-Tolyl)propionic acid is often determined using X-ray diffraction methods. For instance, the structure of 3-(pyrrole-2′-carboxamido)propanoic acid was elucidated, revealing a pyrrole ring linked to a propionic acid subchain, which highlights the importance of structural analysis in understanding the compound's chemical behavior (Zeng Xiang, 2005).
Chemical Reactions and Properties
Chemical reactions involving 3-(p-Tolyl)propionic acid derivatives are diverse, ranging from regiospecific syntheses to interactions with various chemical agents. For example, the regiospecific synthesis of 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid demonstrates the compound's ability to undergo specific chemical transformations (Isuru R. Kumarasinghe et al., 2009).
科学研究应用
微生物耐受性和发酵增强
对丙酸的微生物生产研究揭示了像丙酸丙酸杆菌这样的微生物对酸性条件的耐受机制。了解这些机制对于改善旨在高效生产丙酸及其衍生物的发酵过程至关重要。研究已经确定了增强微生物对酸性条件耐受性的特定蛋白质和基因修饰,这些可以应用于增加相关化合物的产量,包括3-(对甲苯基)丙酸 (Guan et al., 2014)。
光谱和计算研究
对相关丙酸的光谱和量子计算研究提供了关于它们分子结构和相互作用的详细见解。例如,对3-吡啶丙酸(一种结构类似于3-(对甲苯基)丙酸的化合物)的研究利用了紫外-可见光谱、核磁共振光谱和密度泛函理论来分析其性质,为药理学和材料科学中的潜在应用提供了可能 (Savita et al., 2021)。
增强生产过程
通过微生物发酵进行丙酸生产的途径工程已被应用。通过在杰森丙酸杆菌中基因修饰关键酶和途径,研究人员显著提高了丙酸的滴定度。这种方法可以被改编以优化3-(对甲苯基)丙酸的生产,使其在工业应用中更具经济可行性 (Liu et al., 2016)。
材料科学应用
在材料科学中,已经探索了丙酸衍生物在创造具有多功能性能的智能材料方面的潜力。例如,涉及相关化合物聚合的研究已经导致了UV防护、抗菌和电导织物的开发。这些创新应用展示了丙酸衍生物在材料设计和功能性中的多样性 (Baseer et al., 2020)。
化学合成和官能化
通过可用于合成3-(对甲苯基)丙酸衍生物的过程已经实现了对取代甲苯的邻位官能化。这种方法提供了创造各种官能化化合物的途径,这些化合物在合成新药物、农药和其他专用化学品方面可能具有应用 (Cai et al., 2007)。
安全和危害
3-(p-Tolyl)propionic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water after handling, and wearing protective gloves/clothing/eye protection/face protection .
作用机制
Target of Action
The primary target of 3-(p-Tolyl)propionic acid is Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target, the aromatic-amino-acid aminotransferase
属性
IUPAC Name |
3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-5H,6-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYGRLNSOKABMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70164562 | |
| Record name | 3-(p-Tolyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1505-50-6 | |
| Record name | 3-(4-Methylphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1505-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(p-Tolyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001505506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1505-50-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(p-Tolyl)propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70164562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(p-tolyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.666 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(P-TOLYL)PROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG327JNM0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What happens when 3-(p-tolyl)propionic acid is subjected to nitration conditions in acetic anhydride?
A1: Nitration of 3-(p-tolyl)propionic acid in acetic anhydride leads to the formation of a spiro lactone adduct. [] This reaction proceeds with good yield and results in a mixture of diastereomers. [] You can find more details about the reaction mechanism and product characterization in the cited paper. []
Q2: Are there any known biological applications for 3-(p-tolyl)propionic acid?
A2: While the provided abstracts don't delve into biological applications, one mentions the use of 3-(p-tolyl)propionic acid in conjunction with an aromatic amino acid aminotransferase. [] This suggests potential enzymatic activity involving the compound, warranting further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



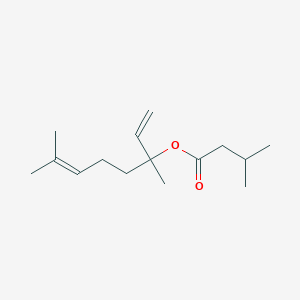

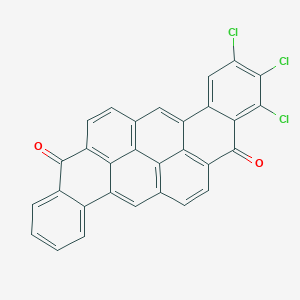
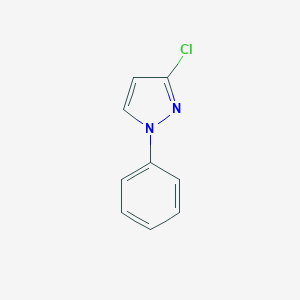

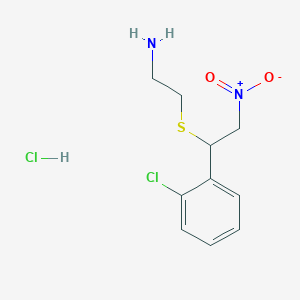
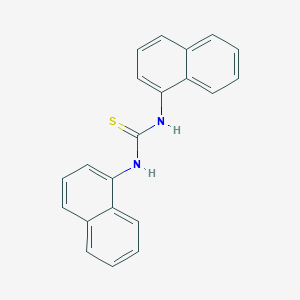

![Benzo[b]thiophene-3(2H)-one 1,1-dioxide](/img/structure/B72375.png)


